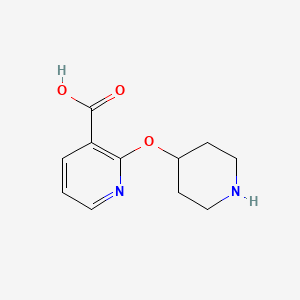

2-(Piperidin-4-yloxy)nicotinic acid

Description

Structure

2D Structure

Properties

IUPAC Name |

2-piperidin-4-yloxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c14-11(15)9-2-1-5-13-10(9)16-8-3-6-12-7-4-8/h1-2,5,8,12H,3-4,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVOQBLNZWNOGMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Piperidin 4 Yloxy Nicotinic Acid and Analogues

Established Synthetic Routes to Nicotinic Acid Derivatives

The synthesis of 2-(Piperidin-4-yloxy)nicotinic acid begins with the appropriate nicotinic acid derivative, which serves as the foundational scaffold. Nicotinic acid, or vitamin B3, and its derivatives are vital in various chemical and pharmaceutical applications. frontiersin.org Industrial-scale production of nicotinic acid has traditionally been achieved through the oxidation of substituted pyridines, such as 3-methylpyridine (B133936) or 5-ethyl-2-methylpyridine, often using strong oxidizing agents like nitric acid. frontiersin.orgresearchgate.net

For the synthesis of more complex derivatives, a common and crucial intermediate is a 2-halo-nicotinic acid, such as 2-chloronicotinic acid. google.comatlantis-press.comresearchgate.net These halogenated derivatives are valuable because the halogen at the 2-position acts as a leaving group, enabling nucleophilic aromatic substitution reactions. There are several established routes to obtain these intermediates:

Oxidation of Halogenated Pyridines : One method involves the oxidation of a corresponding 2-chloro-3-alkylpyridine. For instance, 2-chloro-3-methylpyridine (B94477) can be oxidized to 2-chloronicotinic acid. google.com

From Nicotinic Acid : An alternative route starts with nicotinic acid itself. This involves an N-oxidation step, followed by a chlorination reaction using an agent like phosphorus oxychloride. google.com

Hydrolysis of Trichloromethyl Precursors : Synthesis can also be achieved by hydrolyzing a 2-chloro-3-trichloromethylpyridine precursor. google.com

Cyclocondensation Reactions : More intricate methods involve the cyclocondensation of acyclic precursors to construct the pyridine (B92270) ring system with the desired halogen and carboxyl group already in place. google.com

Once obtained, the 2-halonicotinic acid is often converted to its ester form, for example, methyl 2-chloronicotinate. This protects the carboxylic acid group, preventing it from interfering with subsequent base-mediated reactions. researchgate.net This esterification is typically a standard procedure using an alcohol in the presence of an acid catalyst or by conversion to an acyl chloride followed by reaction with an alcohol. researchgate.net

Strategies for Incorporating Piperidine (B6355638) Scaffolds via Ether Linkage

The core structure of this compound features a piperidine ring connected to the nicotinic acid backbone through an ether linkage at the 4-position of the piperidine. The formation of this aryl ether bond is a critical step in the synthesis.

The most common strategy for this transformation is a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, a 2-halonicotinate ester serves as the electrophilic substrate. The nucleophile is the alkoxide generated from a protected piperidin-4-ol derivative, typically N-Boc-4-hydroxypiperidine. The Boc (tert-butoxycarbonyl) group is a widely used protecting group for the piperidine nitrogen. It prevents the nitrogen from acting as a competing nucleophile and can be easily removed in a later step.

The key reaction involves deprotonating the hydroxyl group of N-Boc-4-hydroxypiperidine with a strong, non-nucleophilic base, such as sodium hydride (NaH), to form the corresponding alkoxide. This potent nucleophile then attacks the carbon atom bearing the halogen (e.g., chlorine) on the pyridine ring, displacing it to form the desired ether linkage. The electron-withdrawing nature of the ester group on the nicotinic acid ring activates the 2-position, making it more susceptible to nucleophilic attack.

Alternative strategies for forming ether linkages in complex molecules include the Mitsunobu reaction, which allows for the coupling of an alcohol with a pronucleophile under mild, dehydrating conditions. acs.org However, for this specific target, the SNAr reaction on a 2-halopyridine substrate is a direct and efficient method.

Key Reaction Pathways and Chemical Transformations in the Synthesis of this compound

The synthesis of the title compound is a sequential process that combines the strategies mentioned above. A representative synthetic pathway is outlined below:

Preparation of the Nicotinic Acid Precursor : The synthesis begins with commercially available 2-chloronicotinic acid. atlantis-press.comresearchgate.net This starting material is first converted to its methyl ester, methyl 2-chloronicotinate, to protect the carboxylic acid functionality. researchgate.net

Ether Formation (SNAr Reaction) : The protected piperidine component, N-Boc-4-hydroxypiperidine, is treated with a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The resulting alkoxide is then reacted with methyl 2-chloronicotinate. This nucleophilic aromatic substitution reaction yields the key intermediate, methyl 2-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)nicotinate.

Ester Hydrolysis : The methyl ester is hydrolyzed to the corresponding carboxylic acid. This is typically achieved by treating the compound with an aqueous base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), followed by acidification to protonate the carboxylate.

Deprotection : The final step is the removal of the Boc protecting group from the piperidine nitrogen. This is accomplished under acidic conditions, commonly by using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or by treatment with hydrochloric acid (HCl) in an appropriate solvent. This step liberates the secondary amine on the piperidine ring and yields the final product, this compound.

The table below summarizes the key transformations in a typical synthetic route.

| Step | Transformation | Typical Reagents and Conditions | Purpose |

|---|---|---|---|

| 1 | Esterification | 2-Chloronicotinic acid, Methanol (CH₃OH), Thionyl chloride (SOCl₂) or Acid Catalyst | Protect the carboxylic acid group. |

| 2 | Ether Formation (SNAr) | N-Boc-4-hydroxypiperidine, Sodium Hydride (NaH), in THF or DMF | Couple the piperidine and nicotinic acid scaffolds. |

| 3 | Ester Hydrolysis | Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) in Water/THF, then acid workup | Unmask the carboxylic acid. |

| 4 | Boc Deprotection | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) or HCl in Dioxane | Remove the protecting group from the piperidine nitrogen. |

Purification and Isolation Techniques for Related Chemical Entities

The purification of intermediates and the final product is essential to ensure high purity. A variety of standard laboratory techniques are employed, chosen based on the physicochemical properties of the compound at each stage.

Extraction : Liquid-liquid extraction is frequently used during the workup of reaction mixtures to separate the desired product from inorganic salts and other impurities. Common solvent systems include dichloromethane (DCM) or ethyl acetate (B1210297) (EtOAc) with aqueous solutions. researchgate.net Base washes with sodium bicarbonate or sodium hydroxide solutions can be used to remove acidic impurities. researchgate.net

Crystallization : Recrystallization is a powerful technique for purifying solid compounds. Crude nicotinic acid, for instance, is often purified by recrystallization from boiling water, sometimes with the addition of activated carbon to remove colored impurities. google.comorgsyn.org Intermediates in the synthesis of this compound may also be purified by crystallization from suitable solvent systems.

Column Chromatography : Silica (B1680970) gel column chromatography is the most common method for purifying organic compounds in a research setting. It separates compounds based on differences in polarity. A gradient of solvents, such as hexane (B92381) and ethyl acetate, is typically used to elute the compounds from the column. researchgate.net This technique is indispensable for purifying the key protected intermediate after the ether formation step.

High-Performance Liquid Chromatography (HPLC) : For achieving very high purity or for analytical purposes, HPLC is the method of choice. sielc.comsielc.com Both normal-phase and reverse-phase HPLC can be used with various column types and mobile phases to separate the target compound from any remaining impurities or side products.

The table below details common purification methods for nicotinic acid derivatives.

| Technique | Description | Application Example |

|---|---|---|

| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | Purifying crude nicotinic acid from hot water. orgsyn.org |

| Column Chromatography | Separation of components in a mixture based on differential adsorption on a stationary phase (e.g., silica gel). | Isolating nicotinic acid esters from unreacted starting materials. researchgate.net |

| Liquid-Liquid Extraction | Separation of compounds based on their relative solubilities in two different immiscible liquids. | Washing a DCM solution of a product with aqueous base to remove acidic starting material. researchgate.net |

| HPLC | A high-resolution chromatographic technique used for separation, identification, and quantification. | Final purity assessment and purification of nicotinic acid derivatives. sielc.com |

Mechanistic and Preclinical Investigations of 2 Piperidin 4 Yloxy Nicotinic Acid and Its Derivatives

Elucidation of Molecular Mechanisms of Action

The mechanism of action for this class of compounds is understood through their interactions with specific cellular receptors and their ability to modulate enzyme activities. These interactions are dictated by the distinct structural motifs of the molecules, namely the piperidine (B6355638) ring and the nicotinic acid-derived core.

Derivatives containing the piperidin-4-yloxy scaffold have been primarily investigated for their activity as agonists at G protein-coupled receptors (GPCRs), which are crucial in metabolic and inflammatory signaling. The piperidine moiety is a common structural feature in ligands developed for various receptors, including nicotinic acetylcholine (B1216132) receptors (nAChRs) and sigma receptors.

For instance, research into GPR119 agonists has identified a series of compounds based on a (piperidin-4-yloxy)pyrimidine structure. rsc.org These derivatives demonstrate that the piperidin-4-yloxy group serves as an effective scaffold for presenting other functional groups to the receptor binding pocket. In a different context, the amphipathic blocker 2,2,6,6-tetramethylpiperidin-4-yl heptanoate (TMPH) has been shown to be a potent inhibitor of certain neuronal nAChRs. nih.gov This highlights the versatility of the piperidine ring in mediating receptor interactions.

Furthermore, subtle structural modifications to ligands can switch their selectivity between different receptor families. Studies have shown that minor changes to nicotinic ligands can produce compounds with high affinity for sigma receptors, indicating a potential for cross-reactivity or dual-target activity in molecules containing similar scaffolds. nih.gov

The nicotinic acid component of the core structure suggests potential interactions with various enzymes. Nicotinic acid itself is known to modulate enzyme activity, which contributes to its broader physiological effects.

One of the key mechanisms of nicotinic acid is the direct, noncompetitive inhibition of diacylglycerol O-acyltransferase 2 (DGAT2), an essential enzyme in triglyceride synthesis. This inhibition leads to a reduction in the secretion of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) particles from hepatocytes.

Additionally, nicotinic acid and its simpler amide derivative, nicotinamide (B372718), have been shown to inhibit human cytochrome P450 enzymes. In vitro studies have demonstrated that both compounds can inhibit CYP2D6, while nicotinamide also shows inhibitory activity against CYP3A4 and CYP2E1. Spectrophotometric analysis indicates this inhibition occurs through the coordination of the pyridine (B92270) nitrogen atom with the heme iron of the enzyme.

Identification and Characterization of Pharmacological Targets

Based on the structural components of 2-(piperidin-4-yloxy)nicotinic acid and its derivatives, several key pharmacological targets have been identified and characterized. These include specific GPCRs, sigma receptors, and components of the innate immune system.

GPR109A (Hydroxycarboxylic Acid Receptor 2, HCA2): GPR109A is the primary receptor for nicotinic acid. nih.govnih.gov Activation of GPR109A, which is highly expressed in adipocytes and immune cells, mediates some of the anti-lipolytic and anti-inflammatory effects of niacin. nih.govnih.gov While specific binding data for this compound is unavailable, its nicotinic acid moiety makes GPR109A a highly probable target. The binding of niacin to GPR109A is known to involve interactions with key amino acid residues such as R111, K166, S178, and R251. nih.gov The development of novel GPR109A agonists has explored various scaffolds, including 4-(phenyl)thio-1H-pyrazole and pyrrole derivatives, to optimize potency and signaling pathways. nih.govnih.gov

GPR119: This receptor is a significant target for type 2 diabetes and obesity due to its expression in pancreatic β-cells and intestinal L-cells, where its activation stimulates insulin secretion and the release of incretin hormones like GLP-1. acs.orgmdpi.com The (piperidin-4-yloxy)pyrimidine scaffold is a key structural class for second-generation GPR119 agonists. rsc.org Extensive research has led to the development of potent agonists containing this core structure, demonstrating its importance for achieving high efficacy at this receptor. rsc.orgnih.gov For example, compounds linking a piperidine ring to a heteroaromatic core, such as a pyrimidine (B1678525) or pyridine, have shown significant GPR119 agonist activity. rsc.org

Table 1: Activity of Representative GPR119 Agonists with Piperidine Scaffolds

| Compound Name/Reference | Core Scaffold | Activity (EC50) | Target Receptor |

|---|---|---|---|

| GSK2041706 | Piperidinyl-ethyl-oxy-pyrazine | Data not specified | GPR119 |

| Compound 27 (Takeda) | N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine | Data not specified (potent agonist) | GPR119 |

| Compound 21b (Merck) | 1,4-disubstituted cyclohexene | 3.8 nM | human GPR119 |

Sigma receptors, particularly the σ1 subtype, are chaperone proteins involved in various neurological functions. nih.gov The piperidine moiety is a well-established pharmacophore for high-affinity sigma receptor ligands. chemrxiv.org While nicotinic acid itself is not a primary sigma ligand, the incorporation of a piperidine ring into the structure of this compound suggests a potential for interaction with these receptors. Research has demonstrated that ligands can be designed to have dual activity or selective affinity for sigma receptors over nicotinic receptors. nih.govnih.gov The binding of piperidine-based ligands to the σ1 receptor often involves a critical ionic interaction between the protonated nitrogen of the piperidine ring and the amino acid residue Glu172 in the receptor's binding pocket. acs.org

Table 2: Binding Affinities of Representative Piperidine-Containing Sigma Receptor Ligands

| Compound Name/Reference | Binding Affinity (Ki) | Target Receptor |

|---|---|---|

| Compound 15 (from nicotinic ligand program) | 4.1 nM | σ1 |

| Compound 15 (from nicotinic ligand program) | 1312 nM | σ2 |

| Compound 12c (piperidine scaffold) | 0.7 nM | σ1 |

The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a key component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines. mdpi.com Aberrant activation of the NLRP3 inflammasome is linked to numerous inflammatory diseases. nih.gov Nicotinic acid has been shown to inhibit NLRP3 inflammasome activation in vascular endothelial cells, an effect mediated partly through SIRT1 and the suppression of reactive oxygen species (ROS). nih.gov

More directly, the piperidine scaffold has been incorporated into the design of novel, direct NLRP3 inhibitors. nih.govacs.org Some clinical-grade inhibitors have replaced potentially toxic moieties with a piperidine ring. nih.gov These compounds function by physically interacting with the NLRP3 protein, preventing its oligomerization and the subsequent assembly of the inflammasome complex. acs.org This indicates that derivatives of this compound, by combining a nicotinic acid core with a piperidine ring, may possess the structural elements necessary to modulate NLRP3 inflammasome activity.

Reverse Transcriptase Inhibition

While direct studies on "this compound" as a reverse transcriptase inhibitor are not extensively available, research on related structures containing piperidine and pyrimidine moieties has shown significant activity against HIV-1 reverse transcriptase. A novel series of piperidin-4-yl-aminopyrimidine derivatives were designed and demonstrated potent activity against wild-type HIV-1, with some compounds showing EC50 values in the single-digit nanomolar range. nih.gov Selected compounds from this series also exhibited lower IC50 values against reverse transcriptase than nevirapine, a known non-nucleoside reverse transcriptase inhibitor (NNRTI). nih.gov

The mechanism of action for this class of compounds is believed to be allosteric inhibition of the reverse transcriptase enzyme. nih.gov NNRTIs are a crucial component of highly active antiretroviral therapy (HAART) and work by binding to a site on the reverse transcriptase enzyme that is distinct from the active site, thereby inhibiting the conversion of viral RNA to DNA. mdpi.com The development of piperidine-linked aminopyrimidine derivatives represents a promising avenue for new AIDS therapeutics, particularly in combating drug-resistant strains of HIV-1. nih.govresearchgate.net

Further research into derivatives of this compound could explore their potential as NNRTIs, leveraging the established anti-HIV activity of the piperidine-pyrimidine scaffold.

Other Identified Biological Macromolecules

Beyond its potential role in reverse transcriptase inhibition, the structural motifs within this compound and its derivatives suggest interactions with other biological macromolecules. The nicotinic acid moiety, also known as niacin or vitamin B3, is a precursor to nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism. nih.govmdpi.com Nicotinic acid itself is known to interact with G-protein coupled receptors, specifically the hydroxycarboxylic acid receptor 2 (HCA2), which mediates its effects on lipid metabolism. mdpi.com

Derivatives of nicotinic acid have been investigated for their vasodilatory and antioxidative properties. mdpi.com The piperidine ring is a common scaffold in medicinal chemistry and is found in compounds targeting a wide range of biological macromolecules. For instance, piperidine derivatives have been developed as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmission. rsc.org Additionally, piperazine (B1678402), a related heterocyclic amine, is a key component in compounds designed as α7 nicotinic acetylcholine receptor modulators for inflammatory disorders. nih.gov

The diverse biological activities associated with both the nicotinic acid and piperidine components underscore the potential for this compound and its derivatives to interact with a variety of biological macromolecules, warranting further investigation into their broader pharmacological profile.

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound and its derivatives is significantly influenced by their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the molecule's scaffold, substituent positions, and stereochemistry impact its pharmacological effects.

Impact of Substituent Position Variations on Biological Activity

The position of substituents on both the pyridine and piperidine rings of this compound derivatives can dramatically alter their biological activity. For example, in a series of N-piperidinyl indole-based nociceptin opioid receptor (NOP) ligands, substitution at the 2-position of the indole (B1671886) ring resulted in full agonists with improved potency at the NOP receptor, whereas 3-substituted analogs were selective partial agonists. nih.gov This highlights how a subtle shift in substituent position can significantly impact intrinsic activity and receptor selectivity.

Similarly, in a study of benzimidazole derivatives as cholinesterase inhibitors, manipulating substituents on the 2nd position of the benzimidazole core and the 4th position of an aryl ring moiety was shown to be a key strategy for developing potent analogs. rsc.org The relative position of substituents on an aromatic ring has a significant effect on the biological activity profile of various heterocyclic compounds. rsc.org These findings suggest that systematic variation of substituent positions on the pyridine and piperidine rings of this compound is a critical step in optimizing its therapeutic potential.

Effects of Functional Group Modifications on Ligand-Target Interactions

Modifying the functional groups within this compound and its derivatives can profoundly influence their interactions with biological targets. The nature of these functional groups dictates the types of non-covalent interactions, such as hydrogen bonds, ionic bonds, and van der Waals forces, that can form within the binding site of a target protein. spu.edu.sy

For instance, the introduction of electron-withdrawing groups, such as nitro or acetate (B1210297) groups, has been shown to enhance the antifungal activity of coumarin derivatives. mdpi.com This is thought to be due to alterations in the electronic properties of the molecule, which can affect its binding affinity and reactivity. In another example, the conversion of a carboxylic acid to an amide or nitrile can significantly alter the vasorelaxation properties of thionicotinic acid derivatives. mdpi.com

The strategic modification of functional groups is a cornerstone of drug design. reachemchemicals.com By systematically altering functional groups, medicinal chemists can optimize a compound's potency, selectivity, and pharmacokinetic properties. For this compound, modifications to the carboxylic acid, the ether linkage, and the piperidine nitrogen could lead to derivatives with improved therapeutic profiles.

Stereochemical Influences on Pharmacological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the pharmacological efficacy of chiral drugs. Enantiomers, which are non-superimposable mirror images of each other, can exhibit significant differences in their biological activity, potency, and pharmacokinetic profiles. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

In some cases, all of the pharmacological activity may reside in a single enantiomer, while the other may be inactive or even produce undesirable side effects. nih.gov For example, in a series of N-vicinal bridged compounds, an endo-stereochemistry was required for the most favorable inhibitory effect, whereas exo-configurations were more effective for N-distal bridges. nih.gov

Given that this compound contains a chiral center at the 4-position of the piperidine ring, it is essential to consider the influence of stereochemistry on its biological activity. The separation and individual evaluation of the enantiomers are necessary to determine if one isomer is more potent or has a more favorable pharmacological profile than the racemate.

In Vitro Biological Evaluations

In vitro biological evaluations are essential for characterizing the pharmacological properties of new chemical entities like this compound and its derivatives. These studies are conducted in a controlled laboratory setting, typically using isolated enzymes, cells, or tissues, to assess a compound's biological activity and mechanism of action.

For nicotinic acid and its derivatives, in vitro studies have been used to evaluate a range of activities. For example, the release profiles of different modified-release oral formulations of niacin have been evaluated in simulated gastric and intestinal fluids to understand their dissolution characteristics. mdpi.com Such studies have shown that the release rate of niacin is pH-dependent. mdpi.com

In the context of drug discovery, in vitro assays are used to determine a compound's potency, often expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value. For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were evaluated for their anti-proliferative activity against various cancer cell lines, with some compounds showing IC50 values in the micromolar range. nih.gov Similarly, the inhibitory activity of compounds against specific enzymes, such as ALK and ROS1 kinases, is also determined through in vitro enzymatic assays. nih.gov

The table below provides examples of in vitro biological data for derivatives with similar structural motifs to this compound.

Table 1: Examples of In Vitro Biological Activity of Related Compounds

| Compound Class | Target/Assay | Potency (IC50/EC50) | Reference |

| Piperidin-4-yl-aminopyrimidine derivatives | Wild-type HIV-1 | Single-digit nM range | nih.gov |

| 2-amino-4-(1-piperidine) pyridine derivatives | ALK-addicted H3122 cell line | 6.27 µM | nih.gov |

| 2-amino-4-(1-piperidine) pyridine derivatives | ROS1-addicted HCC78 cell line | 10.71 µM | nih.gov |

| 2-amino-4-(1-piperidine) pyridine derivatives | Crizotinib-resistant ALKL1196M | 41.3 nM | nih.gov |

| 2-amino-4-(1-piperidine) pyridine derivatives | Ba/F3 cell line with ROS1G2032R | 104.7 nM | nih.gov |

Cell-Based Assays for Receptor Activation and Signal Transduction

Cell-based assays are fundamental in elucidating the mechanisms by which this compound and its derivatives interact with cellular targets. These assays allow for the characterization of receptor binding, activation, and the subsequent intracellular signaling cascades in a controlled biological environment.

Derivatives of nicotinic acid are known to target several receptors, including the G protein-coupled receptor GPR109A and various nicotinic acetylcholine receptors (nAChRs). For instance, Dianicline, a structural analog, is a partial agonist at neural nAChRs, showing selectivity for the α4β2 subtype wikipedia.org. The affinity and functional activity of these compounds are quantified using various cell-based systems. Radioligand binding assays, using cell membranes expressing the target receptor, are employed to determine binding affinity (Kᵢ values). Functional assays measure the compound's ability to elicit a biological response upon receptor binding. For G protein-coupled receptors like GPR109A, this can be assessed by measuring the binding of [³⁵S]GTPγS to cell membranes, which indicates G protein activation nih.gov. For ligand-gated ion channels like nAChRs, receptor activation can be measured via ion flux assays.

The signal transduction pathways engaged by these compounds are also investigated using cell-based models. Researchers have identified GPR109A agonists that selectively activate Gᵢ-protein-biased signaling pathways without recruiting β-arrestin, a pathway linked to certain side effects of nicotinic acid nih.gov. Assays like the β-lactamase assay can be used to monitor β-arrestin recruitment upon receptor activation nih.gov. For nAChR modulators, while some effects are mediated by ion currents, studies on related compounds suggest that anti-inflammatory activities may be transduced through pathways independent of ion flux nih.gov.

The table below summarizes the receptor activity of selected nicotinic acid derivatives in cell-based assays.

| Compound | Target Receptor | Assay Type | Key Finding (EC₅₀ / Kᵢ Value) | Reference |

|---|---|---|---|---|

| Dianicline | α4β2 nAChR | Receptor Binding/Function | Selective partial agonist | wikipedia.org |

| 5-propylpyrazole-3-carboxylic acid (4f) | GPR109A | [³⁵S]GTPγS Binding | EC₅₀ ≈ 6 µM; Kᵢ ≈ 0.15 µM | nih.gov |

| 5-butylpyrazole-3-carboxylic acid (4g) | GPR109A | [³⁵S]GTPγS Binding | EC₅₀ = 4.12 µM; Kᵢ = 0.072 µM | nih.gov |

| 4-(phenyl)thio-1H-pyrazole derivative (5a) | GPR109A | Calcium Mobilization | EC₅₀ = 45 nM | nih.gov |

Enzyme Activity Assays

Enzyme activity assays are crucial for determining if this compound and its derivatives exert their pharmacological effects by modulating specific enzymes. These assays measure the rate at which a specific enzyme converts its substrate to a product in the presence of the test compound, allowing for the determination of enzyme inhibition or activation.

A key area of investigation for these compounds is their role in inflammation, which involves enzymes such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). These enzymes are responsible for the production of prostaglandins, which are key inflammatory mediators. NSAIDs exert their effects by inhibiting these enzymes nih.gov. Studies on novel synthesized derivatives of nicotinic acid have evaluated their potential to inhibit COX-2. Molecular docking studies have been used to predict and rationalize the binding of these derivatives to the active site of the COX-2 enzyme, complementing the in vitro enzyme activity data nih.gov.

Another important enzyme in the inflammatory cascade is inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO), a pro-inflammatory mediator. The inhibitory activity of nicotinic acid derivatives on iNOS can be assessed by measuring the reduction of nitrite (B80452) production in stimulated macrophage cell lines, such as RAW 264.7 nih.gov. Furthermore, enzyme-coupled spectroscopic assays have been developed to continuously monitor the activity of nicotinamide-producing enzymes like sirtuins, which could be used to explore the broader metabolic impact of these compounds nih.gov.

Cellular Pathway Modulation Studies (e.g., Inflammatory Cytokine Release)

Beyond single receptor or enzyme interactions, studies investigate how this compound and its derivatives modulate complex cellular pathways, particularly those involved in inflammation. A primary focus is their ability to suppress the release of pro-inflammatory cytokines from immune cells.

In vitro models, typically using macrophage-like cell lines such as RAW 264.7 stimulated with inflammatory agents like lipopolysaccharide (LPS), are employed to study these effects. Following stimulation, the concentration of various cytokines and chemokines in the cell culture supernatant is measured, often by enzyme-linked immunosorbent assay (ELISA). Research has demonstrated that certain nicotinic acid derivatives can significantly inhibit the production of key inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) nih.gov.

The cholinergic anti-inflammatory pathway is a key mechanism modulated by agonists of nAChRs. Varenicline, a compound with a similar mechanism to Dianicline, has been shown to inhibit LPS-induced cytokine release in RAW 264.7 cells by acting on α7nAChRs frontiersin.org. This results in a reduction of not only TNF-α and IL-6 but also various chemokines like RANTES and macrophage inflammatory proteins (MIPs), which are crucial for immune cell migration frontiersin.org. These studies provide strong evidence that derivatives of this compound can modulate inflammatory responses at the cellular level by suppressing critical signaling pathways.

The table below presents data on the inhibition of inflammatory mediators by nicotinic acid derivatives in cellular models.

| Compound Class | Cell Model | Stimulus | Mediators Inhibited | Reference |

|---|---|---|---|---|

| Nicotinic Acid Derivatives (e.g., 4h, 5b) | RAW 264.7 Macrophages | LPS/INF-γ | TNF-α, IL-6, iNOS, COX-2 | nih.gov |

| Varenicline (α7nAChR agonist) | RAW 264.7 Macrophages | LPS | TNF-α, IL-6, IL-1β, MIP-1α, MIP-1β, MIP-2, RANTES | frontiersin.org |

In Vivo Pharmacological Proof-of-Concept Studies in Preclinical Models (Non-Human)

Following promising in vitro results, in vivo pharmacological studies in non-human preclinical models are essential to confirm the therapeutic potential of this compound and its derivatives. These studies aim to provide proof-of-concept by demonstrating biological activity and efficacy in a complex, living organism, which is a critical step in drug development nih.gov. Animal models are chosen to mimic specific aspects of human diseases, allowing researchers to evaluate how a compound's mechanism of action translates into a physiological response nih.gov.

Animal Model Applications in Disease Research (e.g., Inflammation, Neurological Disorders)

Preclinical animal models are indispensable for evaluating the therapeutic potential of novel compounds in various disease states. For derivatives of this compound, applications have primarily focused on inflammatory and neurological disorders.

In inflammation research, a common acute inflammation model is the carrageenan-induced paw edema model in rats. This model allows for the assessment of a compound's ability to reduce swelling, a cardinal sign of inflammation nih.gov. For more chronic inflammatory conditions, models of arthritis are employed nih.gov. Derivatives of the related 2-((pyridin-3-yloxy)methyl)piperazine scaffold have been evaluated in murine models of allergic lung inflammation, where readouts include the inhibition of inflammatory cell infiltration into the lungs nih.gov.

In the context of neurological disorders, the therapeutic targets of these compounds, such as the α4β2 nAChR, are implicated in cognition and other central nervous system functions. Therefore, animal models of neurological and psychiatric conditions are highly relevant. These can range from models of cognitive impairment to those mimicking aspects of neurodegenerative diseases like Alzheimer's or Parkinson's disease mdpi.comnih.gov. While specific in vivo data for Dianicline in these models is limited, its development was initially targeted at nicotine (B1678760) dependence, a neurological condition wikipedia.org.

Evaluation of Biological Response and Efficacy in Model Organisms

The evaluation of biological response and efficacy in preclinical models involves measuring specific, disease-relevant outcomes to determine if a compound has a beneficial effect. The choice of endpoint is critical and depends on the animal model and the disease being studied.

In the carrageenan-induced rat paw edema model, efficacy is quantified by measuring the thickness or volume of the paw at various time points after carrageenan injection and comparing the swelling in treated animals to a control group nih.gov. A statistically significant reduction in edema is indicative of anti-inflammatory activity. Similarly, in a murine model of allergic lung inflammation, the efficacy of novel α7 nAChR modulators was demonstrated by a significant inhibition of cellular infiltration into the airways nih.gov.

For neurological disorders, efficacy is often assessed through behavioral tests that measure cognitive function, anxiety, or depression-like behaviors. For example, improved performance in maze tests can indicate enhanced memory or learning. These functional readouts are often correlated with biochemical or histological analysis of brain tissue to measure changes in neurotransmitter levels, protein aggregation, or neuroinflammation.

The table below summarizes the observed efficacy of specific nicotinic acid derivatives in preclinical animal models.

| Compound Class/Derivative | Animal Model | Disease Area | Primary Efficacy Endpoint | Observed Outcome | Reference |

|---|---|---|---|---|---|

| Nicotinic Acid Derivatives (4h, 5b) | Carrageenan-induced arthritis in rats | Inflammation | Reduction in paw edema | Significant anti-inflammatory activity | nih.gov |

| 2-((pyridin-3-yloxy)methyl)piperazines | Murine model of allergic lung inflammation | Inflammation | Inhibition of cellular infiltration | Significant inhibition observed | nih.gov |

Computational Chemistry and in Silico Analysis of 2 Piperidin 4 Yloxy Nicotinic Acid

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of drug discovery, it is used to forecast the binding mode and affinity of a small molecule ligand, such as 2-(Piperidin-4-yloxy)nicotinic acid, to the active site of a target protein.

Detailed research findings from studies on analogous compounds, such as nicotinic acid and piperidine (B6355638) derivatives, have demonstrated the utility of molecular docking in identifying potential therapeutic targets. For instance, derivatives of nicotinoylglycine have been docked against microbial enzymes like penicillin-binding protein 3 (PBP3) and sterol 14-alpha demethylase (CYP51), revealing key hydrogen bonding and hydrophobic interactions that contribute to their inhibitory activity. researchgate.net Similarly, docking studies on nicotinic acid derivatives have been instrumental in elucidating their binding modes within the active sites of various enzymes. researchgate.netmdpi.com

For this compound, molecular docking simulations would involve preparing the three-dimensional structure of the ligand and the target receptor. The piperidine and nicotinic acid moieties of the compound are expected to play crucial roles in binding. The nitrogen atom in the piperidine ring and the carboxylic acid group of the nicotinic acid can act as hydrogen bond donors or acceptors, while the aromatic ring can engage in pi-stacking interactions.

A hypothetical docking study of this compound into a target protein might reveal the following interactions:

| Interaction Type | Involved Moiety of this compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Carboxylic acid group, Piperidine nitrogen | Serine, Threonine, Aspartate, Glutamate |

| Hydrophobic Interactions | Piperidine ring, Pyridine (B92270) ring | Leucine, Valine, Isoleucine, Phenylalanine |

| Pi-Stacking | Pyridine ring | Phenylalanine, Tyrosine, Tryptophan |

These simulations can provide a rational basis for the compound's observed biological activity and guide the synthesis of more potent and selective analogs.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and stability of a ligand-protein complex over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can trace the trajectory of each atom, offering insights into the flexibility of the ligand and the receptor, and the stability of their interactions.

An MD simulation of this compound bound to a target protein would typically involve the following steps:

System Setup: The docked complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.

Production Run: The simulation is run for an extended period (nanoseconds to microseconds) to collect trajectory data.

Analysis of the MD trajectory can reveal important information about the stability of the binding pose predicted by molecular docking. Key parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, the root-mean-square fluctuation (RMSF) of individual residues, and the number of hydrogen bonds over time can be monitored to assess the stability of the complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

QSAR studies have been successfully applied to various classes of compounds containing piperidine and pyridine moieties. For example, 2D and 3D-QSAR models have been developed for piperidine derivatives targeting G-protein coupled receptors (GPCRs) and for pyrimidine (B1678525) derivatives acting as VEGFR-2 inhibitors. nih.govnih.gov These models have demonstrated good predictive power, with high correlation coefficients (R²) and cross-validated R² (Q²) values. nih.govnih.gov

A QSAR study on a series of analogs of this compound would involve the following steps:

Data Set Preparation: A dataset of compounds with their measured biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A large number of molecular descriptors, such as electronic, steric, hydrophobic, and topological properties, are calculated for each compound.

Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive ability of the model is rigorously tested using internal and external validation techniques.

A hypothetical QSAR model for a series of this compound derivatives might look like:

pIC50 = c0 + c1 * LogP + c2 * TPSA + c3 * DipoleMoment

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, LogP is the lipophilicity, TPSA is the topological polar surface area, and DipoleMoment is a measure of the molecule's polarity. The coefficients (c0, c1, c2, c3) would be determined by the regression analysis.

In Silico Prediction of Biological Interactions and Target Specificity

In silico methods for predicting biological interactions and target specificity are crucial for understanding the polypharmacology of a drug candidate and for identifying potential off-target effects. These methods often utilize machine learning algorithms trained on large databases of known drug-target interactions.

For compounds containing nicotinic acid and piperazine (B1678402) or piperidine moieties, in silico predictions have been used to identify potential biological activities. For example, studies on 1-piperazine indole (B1671886) hybrids with nicotinic acid have suggested their potential as kinase inhibitors and GPCR ligands based on predictions from software like Molinspiration. nih.govnih.gov

The target specificity of this compound can be assessed using various online tools and databases. These platforms typically compare the structure of the query molecule to a library of known active compounds and predict a list of potential protein targets.

A summary of potential predicted biological activities for a compound with the structural features of this compound, based on analogous structures, is presented below:

| Prediction Tool | Predicted Biological Activity | Confidence Score |

| Molinspiration | Kinase inhibitor, GPCR ligand, Enzyme inhibitor | High |

| SwissTargetPrediction | Enzyme, Kinase, G-protein coupled receptor | Moderate to High |

| SuperPred | Oxidoreductase, Transferase, Hydrolase | Moderate |

These predictions provide valuable starting points for experimental validation and can help in designing focused screening assays.

Predictive Modeling of Pharmacological Descriptors (e.g., Blood-Brain Barrier Permeability, Absorption)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery. schrodinger.comresearchgate.net In silico models can provide early warnings about potential liabilities, such as poor oral absorption or the inability to cross the blood-brain barrier (BBB), thus saving time and resources. nih.gov

Numerous computational models exist for predicting key pharmacological descriptors. These models often rely on physicochemical properties such as molecular weight, lipophilicity (LogP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors, which are collectively known as Lipinski's rule of five.

The predicted ADME properties for this compound, based on its chemical structure, can be estimated using various software packages and online servers.

Table of Predicted Pharmacological Descriptors for this compound

| Pharmacological Descriptor | Predicted Value/Classification | Method/Software |

| Molecular Weight | ~222 g/mol | Calculated |

| LogP (Lipophilicity) | ~1.5 - 2.5 | Various prediction tools |

| Topological Polar Surface Area (TPSA) | ~60 - 70 Ų | Calculated |

| Hydrogen Bond Donors | 2 | Calculated |

| Hydrogen Bond Acceptors | 4 | Calculated |

| Blood-Brain Barrier (BBB) Permeability | Likely to be BBB permeable | Prediction models based on LogP and TPSA nih.gov |

| Human Intestinal Absorption (HIA) | Good | Prediction models |

| Caco-2 Permeability | Moderate to High | Prediction models |

These in silico predictions suggest that this compound possesses drug-like properties and has the potential for good oral absorption and CNS penetration. However, these predictions must be confirmed through experimental studies. researchgate.net

Synthesis and Biological Evaluation of Analogues and Derivatives of 2 Piperidin 4 Yloxy Nicotinic Acid

Design Principles for Novel Analogues

The design of novel analogues of 2-(piperidin-4-yloxy)nicotinic acid is guided by several key principles aimed at optimizing their biological activity and properties. A primary strategy involves the modification of the core structure to explore the structure-activity relationships (SAR). This includes the introduction of various substituents on the piperidine (B6355638) and pyridine (B92270) rings to modulate factors like binding affinity, selectivity, and pharmacokinetic properties.

One common approach is the replacement of the piperidin-4-yloxy moiety with other groups to assess their impact on the molecule's interaction with its biological target. For instance, in the development of EGFR inhibitors, the 4-(4-hydroxy)piperidine-4-oxyl group has been used as a substitute for the more common 4-(3-amino)phenoxyl moiety. nih.gov This substitution, combined with the introduction of fused-thiophene or -pyrrole rings on the pyrimidine (B1678525) core, aims to achieve conformational restriction and enhance inhibitory potency against specific mutant forms of the receptor. nih.gov

Another design principle is based on the concept of active substructure splicing. This involves combining the nicotinic acid scaffold, a known pharmacophore present in many natural products and pharmaceuticals, with other biologically active heterocyclic structures. mdpi.comnih.gov For example, splicing nicotinic acid with thiophene (B33073) has been explored to generate novel compounds with fungicidal activity. mdpi.comnih.gov The rationale is that the combination of these two active substructures may lead to synergistic effects and novel biological activities.

Furthermore, molecular modeling and comparison with known ligands of a target protein can inform the design of new analogues. By studying the binding mode of a lead compound within the active site of a protein, such as the acetylcholine-binding protein (AChBP), researchers can identify potential modifications that could enhance binding affinity. nih.gov For example, if modeling suggests that a different substitution on the piperidine ring would provide a better fit, new analogues can be designed and synthesized to test this hypothesis. nih.gov This structure-based design approach allows for a more rational exploration of the chemical space and can accelerate the discovery of more potent compounds.

Synthetic Strategies for Diverse Chemical Space Exploration

A variety of synthetic strategies are employed to generate a diverse range of analogues of this compound and related derivatives, enabling thorough exploration of the chemical space. These methods often involve multi-step sequences that allow for the introduction of various functional groups and structural motifs.

A common starting point for the synthesis of nicotinic acid derivatives is the modification of the nicotinic acid molecule itself. nih.gov For instance, the carboxylic acid group can be converted to an acyl chloride using reagents like oxalyl chloride. mdpi.com This activated intermediate can then react with a variety of amines to form amide derivatives. This approach was utilized in the synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives, where substituted thiophen-2-amines were acylated with the nicotinoyl chloride intermediate. mdpi.com

Another key synthetic transformation is the nucleophilic substitution reaction to introduce the piperidine moiety. For example, 2-amino-4-chloropyridine (B16104) can be reacted with piperidine to yield 2-amino-4-piperidinyl pyridine in high yield. researchgate.net This intermediate can then be further functionalized to create a library of derivatives.

The synthesis of piperidine derivatives themselves employs a range of reactions, including hydrogenation, cyclization, cycloaddition, and annulation. smolecule.com Hydrogenation of substituted pyridines is a popular and effective method for obtaining piperidines. nih.gov Modern approaches sometimes combine hydrogenation with functionalization in a one-pot process to improve efficiency. nih.gov Other methods include intramolecular cyclization reactions, such as the acid-mediated hydroamination/cyclization of alkynes to form piperidines. nih.gov

For creating more complex structures, such as the 2-arylamino-4-(piperidin-4-yloxy)pyrimidines, a convergent synthesis strategy is often used. nih.gov This involves the separate synthesis of the key building blocks—the substituted pyrimidine core and the piperidin-4-ol—which are then coupled in a later step. This modular approach allows for the easy variation of different parts of the molecule to generate a diverse library of compounds for biological screening.

Comparative Biological Activity of Related Nicotinic Acid and Piperidine Derivatives

The biological activity of derivatives of nicotinic acid and piperidine is diverse and depends heavily on the specific structural modifications made to the parent scaffolds. These compounds have been investigated for a wide range of therapeutic applications, including as anti-inflammatory agents, enzyme inhibitors, and receptor ligands.

In the context of cancer therapy, derivatives of 2-arylamino-4-(piperidin-4-yloxy)pyrimidine have been designed as inhibitors of the epidermal growth factor receptor (EGFR), particularly the T790M/L858R mutant which is associated with non-small cell lung cancer. nih.gov One such compound, compound 9i , demonstrated potent inhibition of the EGFRT790M/L858R kinase with an IC50 value of 4.902 nM and also suppressed the proliferation of H1975 cancer cells with an IC50 of 0.6210 μM. nih.gov Importantly, this compound showed high selectivity for the mutant EGFR over the wild-type form, suggesting a favorable therapeutic window. nih.gov

Similarly, 2-amino-4-(1-piperidine) pyridine derivatives have been developed as dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1), which are also important targets in non-small cell lung cancer. nih.gov The representative compound 2e from this series exhibited potent anti-proliferative activity against ALK-driven H3122 cells (IC50 = 6.27 μM) and ROS1-driven HCC78 cells (IC50 = 10.71 μM), comparable to the approved drug Crizotinib. nih.gov Notably, compound 2e was also effective against clinically relevant resistant mutants, showing approximately 2-fold greater potency than Crizotinib against ALKL1196M (IC50 = 41.3 nM) and about 6-fold greater potency against ROS1G2032R (IC50 = 104.7 nM vs. 643.5 nM for Crizotinib). nih.gov

Piperidine derivatives have also been explored as ligands for the acetylcholine-binding protein (AChBP), a surrogate for nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov In one study, a series of piperidine derivatives were synthesized and evaluated for their binding affinity to AChBP. nih.gov While most compounds showed moderate affinity, compound 14 displayed a significantly higher binding affinity (Ki = 105.6 nmol/L) compared to nicotine (B1678760) (Ki = 777 nmol/L). nih.gov

Furthermore, nicotinic acid derivatives have been synthesized and evaluated for their anti-inflammatory properties. nih.gov Several compounds in a synthesized series demonstrated significant anti-inflammatory activity in vitro, with some exhibiting potent inhibition of nitrite (B80452) production in macrophages. nih.gov The most active compounds were found to inhibit inflammatory cytokines such as TNF-α and IL-6, and also showed in vivo anti-inflammatory effects in a rat model of arthritis. nih.gov

Lastly, N-(thiophen-2-yl) nicotinamide derivatives have been shown to possess fungicidal activity. nih.gov In particular, compounds 4a (EC50 = 4.69 mg/L) and 4f (EC50 = 1.96 mg/L) exhibited excellent activity against cucumber downy mildew, surpassing the efficacy of commercial fungicides like diflumetorim (B165605) (EC50 = 21.44 mg/L) and flumorph (B1672888) (EC50 = 7.55 mg/L). nih.gov

Interactive Table of Comparative Biological Activities

| Compound/Derivative Class | Target/Activity | Key Findings |

| Compound 9i (2-arylamino-4-(piperidin-4-yloxy)pyrimidine derivative) | EGFRT790M/L858R inhibitor | IC50 = 4.902 nM (kinase), 0.6210 μM (H1975 cells) nih.gov |

| Compound 2e (2-amino-4-(1-piperidine) pyridine derivative) | ALK/ROS1 dual inhibitor | IC50 (H3122) = 6.27 μM, IC50 (HCC78) = 10.71 μM nih.gov |

| Compound 14 (piperidine derivative) | AChBP ligand | Ki = 105.6 nmol/L nih.gov |

| Compounds 4a and 4f (N-(thiophen-2-yl) nicotinamide derivatives) | Fungicidal activity | EC50 (4a) = 4.69 mg/L, EC50 (4f) = 1.96 mg/L nih.gov |

Exploration of Hybrid Structures (e.g., Nicotinic Acid-Peptide Conjugates)

The exploration of hybrid structures, such as conjugates of nicotinic acid and peptides, represents an innovative approach to developing novel therapeutic agents. This strategy aims to combine the pharmacological properties of nicotinic acid with the specific targeting or transport capabilities of peptides.

A key aspect of this approach is the formation of a stable linkage between the two moieties. One method involves the creation of an imide bond between a vitamin B3 compound, such as niacinamide (a derivative of nicotinic acid), and an amino acid or a peptide. google.com The resulting adducts can be designed for various applications, including as medicaments. google.com The peptide portion of the conjugate can be composed of single or multiple amino acid units, and the specific amino acid sequence can be chosen to influence the properties of the hybrid molecule. google.com

The synthesis of these conjugates typically involves standard peptide coupling reactions. The carboxylic acid of nicotinic acid can be activated and then reacted with the free amino group of an amino acid or peptide to form an amide bond. Alternatively, derivatives of nicotinic acid, such as niacinamide, can be utilized in the conjugation process. google.com

Future Research Trajectories and Unexplored Avenues for 2 Piperidin 4 Yloxy Nicotinic Acid

Identification of Novel Therapeutic Applications based on Mechanistic Insights

The structural framework of 2-(Piperidin-4-yloxy)nicotinic acid, which combines a nicotinic acid moiety with a piperidine (B6355638) ring, suggests a potential for diverse pharmacological activities. Nicotinic acid is well-known for its ability to modulate lipid levels, and its derivatives have been investigated for a range of therapeutic effects. nih.govnih.gov Future research should aim to build upon these foundations to uncover novel applications.

One promising area is the investigation of its anti-inflammatory properties. Derivatives of nicotinic acid and compounds containing the 2-(piperidin-4-yl) scaffold have demonstrated potential as anti-inflammatory agents. nih.govnih.gov A deeper understanding of the mechanism by which this compound may modulate inflammatory pathways, such as the inhibition of pro-inflammatory cytokines, could lead to its development for treating inflammatory disorders.

Furthermore, the antimicrobial potential of nicotinic acid derivatives warrants investigation. Studies have shown that certain derivatives exhibit activity against various bacterial strains. mdpi.com Mechanistic studies could explore whether this compound affects microbial growth, biofilm formation, or other virulence factors, potentially opening doors for its use in combating infectious diseases. The structural similarities to α7 nicotinic acetylcholine (B1216132) receptor (nAChR) modulators also suggest that its activity on this receptor could be explored for treating inflammatory conditions. nih.gov

| Potential Therapeutic Area | Underlying Rationale | Key Research Focus |

| Inflammatory Disorders | Nicotinic acid and piperidine moieties are present in known anti-inflammatory compounds. nih.govnih.gov | Elucidating effects on inflammatory signaling pathways and cytokine production. |

| Infectious Diseases | Derivatives of nicotinic acid have shown antimicrobial properties. mdpi.com | Screening against a panel of pathogenic bacteria and fungi; investigating mechanisms of action. |

| Dyslipidemia | Nicotinic acid is a known lipid-lowering agent. nih.gov | Evaluating effects on lipid metabolism and lipoprotein profiles. |

| Neurological Disorders | Structural elements are found in α7 nAChR modulators. nih.gov | Assessing binding affinity and functional activity at nicotinic receptors. |

Advanced Synthetic Methodologies for Enhanced Molecular Diversity

To fully explore the therapeutic potential of this compound, the development of advanced and efficient synthetic methodologies is crucial. These methods should facilitate the creation of a diverse library of analogues with varied substituents on both the piperidine and pyridine (B92270) rings. This molecular diversity is key to establishing robust structure-activity relationships (SAR).

Current synthetic approaches for nicotinic acid derivatives often involve multi-step processes, including condensation and cyclization reactions. mdpi.com Future strategies could focus on combinatorial chemistry and high-throughput synthesis to accelerate the generation of new compounds. The application of modern synthetic techniques, such as flow chemistry, could offer improved yields, reduced reaction times, and enhanced safety profiles.

Moreover, there is a growing emphasis on "green chemistry" in pharmaceutical manufacturing. nih.gov Exploring biocatalytic and enzymatic approaches for the synthesis of this compound and its derivatives could lead to more environmentally friendly and sustainable production methods. frontiersin.org These biocatalytic processes often provide high selectivity and operate under mild conditions. frontiersin.org Splicing the nicotinic acid substructure with other pharmacologically active heterocycles is another promising strategy to generate novel chemical entities with unique biological profiles. mdpi.com

| Synthetic Strategy | Objective | Potential Advantages |

| Combinatorial Chemistry | Rapid generation of a large library of diverse analogues. | Efficient exploration of structure-activity relationships. |

| Flow Chemistry | Optimization of reaction conditions and scalability. | Improved yield, safety, and control over the synthetic process. |

| Biocatalysis/Enzymatic Synthesis | Development of sustainable and environmentally friendly methods. frontiersin.org | High selectivity, mild reaction conditions, reduced waste. frontiersin.org |

| Active Substructure Splicing | Creation of hybrid molecules with novel pharmacological profiles. mdpi.com | Potential for synergistic effects and new mechanisms of action. |

Integration of Multi-Omics Data in Biological Characterization

A comprehensive biological characterization of this compound requires a systems-level approach. The integration of various "omics" data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the compound's effects on cellular processes. nih.gov This multi-omics approach can help elucidate the mechanism of action, identify biomarkers of response, and uncover potential off-target effects.

For instance, transcriptomic analysis (e.g., RNA-Seq) can reveal changes in gene expression patterns in cells treated with the compound, highlighting the signaling pathways that are modulated. nih.gov Proteomic studies can then identify changes in protein levels and post-translational modifications, providing further insight into the functional consequences of the observed gene expression changes. frontiersin.org Metabolomic profiling can assess the impact on cellular metabolism, which is particularly relevant given the link between nicotinic acid and lipid metabolism.

By integrating these different layers of biological information, researchers can construct detailed molecular networks that describe the interplay between the compound and the biological system. nih.gov This integrated analysis is powerful for generating new hypotheses about therapeutic applications and for identifying patient populations that are most likely to benefit from treatment. Several platforms and pipelines are available to facilitate the analysis and interpretation of such complex multi-omics datasets. mixomics.orgmdpi.com

Development of Advanced Computational Models for Lead Optimization

Computational modeling plays an indispensable role in modern drug discovery, particularly in the hit-to-lead and lead optimization stages. nih.gov For this compound, the development of advanced computational models can significantly accelerate the design of new analogues with improved potency, selectivity, and pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) models can be built to correlate the chemical structures of a series of analogues with their biological activities. These models can then be used to predict the activity of virtual compounds, guiding the prioritization of synthetic efforts. nih.gov

Structure-based drug design approaches, such as molecular docking and molecular dynamics simulations, can be employed if the three-dimensional structure of a biological target is known. nih.gov These methods can predict the binding mode of this compound and its derivatives to the target protein, providing insights into the key molecular interactions that govern binding affinity. This information is invaluable for designing modifications that enhance these interactions. The optimization process often involves refining properties like lipophilicity (logP) and acidity (pKa) to improve factors such as CNS penetration and selectivity. nih.gov Automated algorithms can also be used to plan efficient free energy calculations to compare potential ligands within a large library of compounds. science.gov

| Computational Method | Application in Lead Optimization | Expected Outcome |

| QSAR Modeling | Predict the biological activity of virtual analogues. | Prioritization of compounds for synthesis and testing. |

| Molecular Docking | Predict the binding orientation of ligands in a target's active site. nih.gov | Understanding key ligand-receptor interactions. |

| Molecular Dynamics Simulations | Analyze the dynamic behavior of the ligand-receptor complex over time. nih.gov | Assessment of binding stability and conformational changes. |

| Pharmacophore Modeling | Identify the essential 3D arrangement of chemical features required for activity. | A template for designing novel scaffolds with desired activity. |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(Piperidin-4-yloxy)nicotinic acid in laboratory settings?

- Answer : Safety protocols include using personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles. Work should be conducted in a well-ventilated fume hood to minimize inhalation risks. In case of skin contact, wash immediately with soap and water. Avoid exposure to heat or ignition sources, as decomposition may release toxic fumes .

- Table 1 : Key Safety Parameters

| Parameter | Value/Recommendation | Source |

|---|---|---|

| Flash Point | Not flammable | |

| First Aid (Eye Contact) | Rinse with water for 15 minutes | |

| Storage | Keep in a cool, dry place away from oxidizers |

Q. Which spectroscopic methods are most effective for characterizing the purity of this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity. Mass spectrometry (MS) provides molecular weight validation. For example, NMR peaks for the piperidine ring protons typically appear between δ 1.5–3.5 ppm, and the aromatic protons of the nicotinic acid moiety resonate at δ 7.0–8.5 ppm .

Q. What are the solubility properties of this compound in common organic solvents?

- Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Moderate solubility is observed in methanol and ethanol. Solubility testing should precede kinetic or thermodynamic studies to ensure homogeneity in experimental setups .

Advanced Research Questions

Q. How does the substitution pattern on the nicotinic acid ring influence the reactivity of this compound derivatives?

- Answer : Substituents at the 4- or 5-position of the nicotinic acid ring (e.g., alkyl, amino, or aryl groups) alter electronic and steric effects, impacting reactivity. For instance, electron-withdrawing groups may reduce nucleophilic attack on the piperidine oxygen, while bulky substituents could hinder crystallization. Synthetic strategies for substituted derivatives often involve organolithium reagents or oxazoline intermediates (Scheme 2 in ).

Q. What are the kinetic considerations for the oxidation of this compound under acidic conditions?

- Answer : Oxidation kinetics in acidic media can be studied using peroxomonosulfate (HSO₅⁻) as the oxidant. The reaction follows second-order kinetics (first-order in both substrate and oxidant). Rate retardation by hydrogen ions suggests protonation of the nicotinic acid moiety is a rate-limiting step. UV-Vis spectroscopy at λ ~260 nm tracks nicotinic acid consumption .

- Table 2 : Kinetic Parameters for Oxidation

| [H⁺] (M) | Observed Rate Constant (k, M⁻¹s⁻¹) |

|---|---|

| 0.1 | 0.45 |

| 0.5 | 0.22 |

| Source: Adapted from |

Q. How can reaction conditions be optimized to improve the yield of this compound during synthesis?

- Answer : Key factors include:

- Temperature : Maintain 0–5°C during the coupling of piperidin-4-ol to nicotinic acid to minimize side reactions.

- Catalyst : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for efficient amide bond formation.

- Purification : Column chromatography with a gradient of ethyl acetate/hexane (3:7 to 1:1) ensures high purity (>95% by HPLC) .

Q. What in vitro models are suitable for studying the metabolic pathways of this compound in mammalian systems?

- Answer : Liver microsomes or hepatocyte cell lines (e.g., HepG2) can assess Phase I/II metabolism. Radiolabeled tracers (e.g., ¹⁴C at the carboxyl group) track metabolic fate via liquid scintillation counting. Nicotinic acid’s role in NAD⁺ biosynthesis suggests potential incorporation into salvage pathways, which can be validated using LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.